N-pyridin-4-ylfuran-3-carboxamide
Description
Properties
IUPAC Name |
N-pyridin-4-ylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(8-3-6-14-7-8)12-9-1-4-11-5-2-9/h1-7H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPNFPRNNRINKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pyridin-4-ylfuran-3-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with furan-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-pyridin-4-ylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-pyridin-4-ylfuran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-pyridin-4-ylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by inducing autophagy in macrophages. The compound acts as a prodrug, requiring hydrolysis by the enzyme AmiC to release the active moiety, which then exerts its antimicrobial effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below contrasts N-pyridin-4-ylfuran-3-carboxamide with three analogs from literature, emphasizing key structural and functional differences:
Key Observations:
- Furan vs. Pyridone/Pyridine : The furan ring in this compound introduces an oxygen atom but lacks the nitrogen of pyridine or the oxidized pyridone in N-methyl-4-pyridone-3-carboxamide. This reduces basicity compared to pyridine derivatives but may improve metabolic stability relative to pyridones, which are prone to further oxidation .
- In contrast, the furan’s smaller size and oxygen atom may favor solubility over heavily halogenated analogs.
- Pharmacophore Diversity : JNJ-47965567 incorporates a sulfur atom (thioether) and piperazine, enabling hydrogen bonding and cationic interactions at physiological pH. The target compound’s furan-carboxamide motif likely engages in dipole-dipole interactions but lacks ionizable groups, limiting its utility in targeting charged binding pockets.
Physicochemical and Pharmacokinetic Inferences
- Solubility : N-Methyl-4-pyridone-3-carboxamide , with its polar pyridone ring, is likely more water-soluble than this compound. The latter’s furan may reduce solubility compared to pyridones but improve it relative to halogenated analogs like .
- LogP: Estimated logP values (octanol-water partition coefficient) would follow: > JNJ-47965567 > this compound > , based on halogenation, aromatic bulk, and polar groups.
- Metabolic Stability : The furan ring’s susceptibility to oxidative metabolism (e.g., CYP450-mediated) may limit the target compound’s half-life compared to the stable pyridone in but surpass the metabolically labile pivalamide in .
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the pyridinyl and furanyl proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carboxamide carbonyl (δ ~165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak (e.g., [M+H] at m/z calculated for CHNO).
- HPLC-PDA : Purity >95% confirmed via reverse-phase chromatography with UV detection at 254 nm .
What methodologies are suitable for evaluating the solubility and stability of this compound in biological assays?
Q. Basic Research Focus
- Solubility Profiling : Use a mass molarity calculator to prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS or cell culture media. Centrifugation (10,000 × g) removes insoluble aggregates .
- Stability Tests : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
How can researchers design experiments to investigate this compound’s potential as a succinate dehydrogenase inhibitor?
Q. Advanced Research Focus
- Enzyme Assays : Use purified succinate dehydrogenase (SDH) in a spectrophotometric assay measuring reduction of DCIP at 600 nm. Include malonate as a positive control .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) using the SDH crystal structure (PDB: 3SGF). Prioritize interactions with the ubiquinone-binding site .
- SAR Analysis : Synthesize analogs with modified pyridinyl/furanyl substituents and compare IC values to identify critical pharmacophores .
How should contradictions in reported biological activity data (e.g., IC50_{50}50 variability) be resolved?
Q. Advanced Research Focus
- Standardized Protocols : Ensure consistent assay conditions (e.g., buffer pH, temperature, enzyme concentration) across studies. Use reference inhibitors (e.g., thenoyltrifluoroacetone for SDH) as internal controls .
- Meta-Analysis : Cross-reference data from kinase profiling panels (e.g., Eurofins Pharma) to assess off-target effects. Validate findings with orthogonal assays (e.g., SPR for binding affinity) .
What strategies are effective for optimizing this compound’s bioavailability in preclinical models?
Q. Advanced Research Focus
- Prodrug Design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to enhance intestinal absorption. Test hydrolysis rates in simulated intestinal fluid .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) and assess release kinetics in vitro (dialysis method) and in vivo (plasma pharmacokinetics) .
How can computational models predict this compound’s metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
